Bismuth acetate

Description

The exact mass of the compound this compound is 386.02031 g/mol and the complexity rating of the compound is 25.5. The solubility of this chemical has been described as INSOL IN WATER; SOL IN ACETIC ACID. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

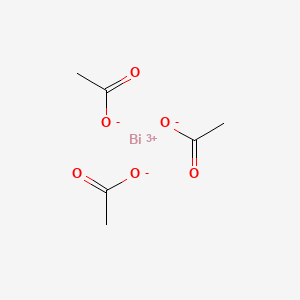

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bismuth;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi(C2H3O2)3, C6H9BiO6 | |

| Record name | bismuth(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043458 | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Bismuth acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ACETIC ACID | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

22306-37-2, 29094-03-9 | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AJA86Y692 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: DECOMP | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide on Bismuth Acetate: Chemical Properties and Structure

Abstract

Bismuth acetate, with the chemical formula Bi(CH₃COO)₃, is a versatile coordination complex that is increasingly pivotal in diverse fields such as pharmaceuticals, materials science, and organic synthesis. This guide provides an in-depth analysis of its fundamental chemical properties, molecular structure, and synthesis protocols. It is designed for researchers, scientists, and professionals in drug development, offering expert insights into the practical applications and theoretical underpinnings of this significant compound.

Introduction: The Scientific and Industrial Relevance of this compound

This compound serves as a critical precursor and catalyst in numerous chemical processes.[1][2] Its low toxicity profile compared to other heavy metals makes it an attractive option in pharmaceutical applications, particularly in the development of drugs for gastrointestinal disorders.[1][3][4] In materials science, it is a key starting material for synthesizing advanced bismuth-containing materials, including nanoparticles and coordination polymers.[2][5] Furthermore, its role as a Lewis acid catalyst in organic synthesis facilitates a variety of chemical transformations.[2][3]

Synthesis and Purification

A reliable and efficient synthesis of high-purity this compound is crucial for its application in research and industry. The most common method involves the reaction of bismuth(III) oxide with a mixture of glacial acetic acid and acetic anhydride.[6][7]

Rationale Behind the Synthetic Protocol

The selection of bismuth(III) oxide (Bi₂O₃) is due to its stability and commercial availability. Glacial acetic acid acts as the solvent and reactant, while acetic anhydride is employed to drive the reaction to completion by removing the water generated. This prevents the hydrolysis of the final product. The reaction is typically carried out under reflux to ensure the complete dissolution of the bismuth oxide.[6][7]

Detailed Experimental Protocol

Materials:

-

Bismuth(III) oxide (Bi₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride ((CH₃CO)₂O)

-

Ethyl acetate

Procedure:

-

A mixture of glacial acetic acid and acetic anhydride is prepared.

-

Bismuth(III) oxide is added to the mixture.

-

The mixture is heated under reflux, with temperatures ranging from 145°C to 170°C, until the bismuth oxide completely dissolves.[7]

-

The resulting solution is cooled to allow for the precipitation of solid this compound.

-

The precipitate is filtered and then purified by recrystallization from glacial acetic acid.

-

The crystals are washed with ethyl acetate and dried under a vacuum to yield high-purity this compound.[6][7]

Logical Workflow for this compound Synthesis:

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid, often appearing as mica-like flakes.[6][8] It is stable under normal conditions but is sensitive to moisture and will hydrolyze in water to form bismuth oxyacetate.[6][8][9][10] It is soluble in acetic acid.[6][8][9][11]

| Property | Value |

| Molecular Formula | Bi(C₂H₃O₂)₃[9] |

| Molar Mass | 386.112 g/mol [5][10] |

| Appearance | White crystalline powder or crystals[5][9][11][12] |

| Density | 2.765 g/cm³[5][10] |

| Melting Point | Decomposes upon heating[9][11] |

| Solubility | Insoluble in water, soluble in acetic acid[8][11] |

| CAS Number | 22306-37-2[12] |

Molecular Structure and Spectroscopic Analysis

Bismuth(III) acetate is a coordination complex where the bismuth atom is bound to six oxygen ligands from the acetate groups in a distorted polyhedral sphere.[10] X-ray crystallography has shown that the acetate ligands bind asymmetrically, with three Bi-O bonds being shorter (approximately 2.3 Å) and three being longer (around 2.6 Å).[10] This structural complexity is influenced by the stereochemically active lone pair of electrons on the bismuth atom.[10]

Spectroscopic Characterization:

-

NMR Spectroscopy: While detailed high-resolution NMR data for this compound is limited due to the quadrupolar nature of the 209Bi nucleus which leads to very broad signals, solid-state NMR has been used for structural characterization.[10][13] 1H NMR can be used to analyze the metabolic footprint of bismuth compounds in biological systems.[14]

-

X-ray Photoelectron Spectroscopy (XPS): XPS analysis of this compound confirms the presence of bismuth, oxygen, and carbon. The high-resolution Bi 4f spectrum shows two different chemical environments for bismuth, corresponding to Bi-O and Bi-O-C bonding.[15]

Thermal Decomposition

This compound decomposes upon heating.[9][11] The decomposition process is gradual, starting at around 50°C.[16] It initially forms bismuth oxyacetate (BiOCH₃COO), then bismuth oxycarbonate (Bi₂O₂CO₃), and finally decomposes to bismuth(III) oxide (Bi₂O₃) at higher temperatures, typically ending around 320°C.[5][16] This property is utilized in the synthesis of bismuth oxide thin films for applications like photocatalysis.[16]

Thermal Decomposition Pathway:

Caption: The multi-step thermal decomposition pathway of this compound.

Applications in Science and Industry

This compound's unique properties make it valuable across several domains:

-

Pharmaceuticals: It is used in the synthesis of medicinal compounds, particularly for treating gastrointestinal issues like diarrhea and peptic ulcers.[1][3][9][12] It exhibits antimicrobial properties, notably against H. pylori.[3][4]

-

Catalysis: As a Lewis acid, it serves as an effective catalyst in various organic reactions, including esterifications, oxidations, and the synthesis of azlactones.[2][3][9][12] It is also used for the sequential protodeboronation of borylated indoles.[17][18]

-

Materials Science: It is a precursor for producing a range of bismuth-containing materials, such as bismuth oxide nanoparticles, bismuth sulfide (Bi₂S₃) for solar cells, and bismuth titanate nanorods for photocatalysis.[2][5][19]

-

Polymers and Resins: this compound can act as a catalyst for the ring-opening polymerization of lactones, offering a more environmentally friendly alternative to some traditional catalysts.[3][8]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves and safety goggles. It should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[9]

Conclusion

This compound is a compound of significant scientific and industrial importance. Its well-defined chemical properties, coupled with its versatility as a precursor and catalyst, ensure its continued application in advancing pharmaceutical development, materials science, and chemical synthesis. This guide provides a comprehensive technical overview to support researchers and professionals in leveraging the full potential of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 4. mdpi.com [mdpi.com]

- 5. heegermaterials.com [heegermaterials.com]

- 6. Page loading... [guidechem.com]

- 7. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. chemiis.com [chemiis.com]

- 10. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]

- 11. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. (209Bi) Bismuth NMR [chem.ch.huji.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]

- 17. This compound as a Catalyst for the Sequential Protodeboronation of Di- and Triborylated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bismuth(III) acetate 99.99+ trace metals 22306-37-2 [sigmaaldrich.com]

A Technical Guide to Bismuth (III) Acetate for Research and Drug Development

This guide provides an in-depth analysis of Bismuth (III) Acetate, also known as bismuth triacetate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, synthesis protocols, chemical behavior, and its critical applications in catalysis, materials science, and medicine.

Section 1: Core Compound Identification and Physicochemical Properties

Bismuth (III) Acetate is a trivalent bismuth salt of acetic acid. It serves as a key precursor for other bismuth compounds and as a catalyst in various organic reactions.[1][2][3] Its core identifiers and properties are summarized below.

| Property | Value | References |

| CAS Number | 22306-37-2 | [4][5][6][7][8] |

| Molecular Formula | C₆H₉BiO₆ | [4][9] |

| Linear Formula | Bi(OOCCH₃)₃ | [4][6] |

| Molecular Weight | 386.11 g/mol | [1][6][7] |

| Appearance | White crystalline powder or solid, sometimes described as mica-like flakes. | [1][4][10][11] |

| Solubility | Insoluble or slightly soluble in water; soluble in acetic acid. | [10][11][12] |

| Stability | Sensitive to moisture and air; decomposes upon heating. | [1][4][10][11] |

Section 2: Synthesis and Manufacturing

The synthesis of high-purity Bismuth (III) Acetate is crucial for its application in sensitive research and manufacturing environments. The most common laboratory and industrial method involves the reaction of bismuth oxide with a mixture of glacial acetic acid and acetic anhydride.[10][13]

Causality of Reagent Choice

-

Bismuth (III) Oxide (Bi₂O₃): A stable and common starting material for bismuth compounds.

-

Glacial Acetic Acid: Serves as both a reactant and a solvent.

-

Acetic Anhydride: Included as a dehydrating agent. Bismuth acetate is prone to hydrolysis, and the presence of water can lead to the formation of bismuth oxyacetate or other basic salts.[10][11] Acetic anhydride reacts with any water present (either in the reagents or formed during the reaction) to produce more acetic acid, thereby driving the reaction towards the desired product and ensuring an anhydrous environment.

Experimental Protocol: Synthesis of Bismuth (III) Acetate

This protocol is adapted from established laboratory methods.[10][13]

-

Reagent Preparation: In a reaction flask equipped with a reflux condenser, combine 100 mL of glacial acetic acid and 20 mL of acetic anhydride.

-

Reaction Initiation: Add 50g of Bismuth (III) Oxide to the acid/anhydride mixture.

-

Heating and Reflux: Heat the mixture to reflux, typically around 150°C, with continuous stirring.[10][13] Maintain reflux until all the bismuth oxide has completely dissolved. This may take 1-2.5 hours.[13]

-

Crystallization: After the reaction is complete, cool the solution. Bismuth (III) Acetate will precipitate as a white solid.

-

Purification (Recrystallization): Filter the crude product. Dissolve the collected solid in a minimal amount of hot glacial acetic acid (e.g., 100 mL at 100°C) and allow it to cool slowly to form purified crystals.[10]

-

Final Processing: Filter the recrystallized product. Wash the crystals with a non-reactive solvent like ethyl acetate to remove residual acetic acid.[10][13]

-

Drying: Dry the final product under a vacuum to remove any remaining solvent. The process yields high-purity Bismuth (III) Acetate.[10][13]

Section 3: Chemical Behavior and Stability

Understanding the reactivity of Bismuth (III) Acetate is essential for its proper handling and application.

-

Hydrolysis: The compound is sensitive to moisture.[4] In the presence of water, it hydrolyzes to form bismuth oxyacetate (BiOCH₃COO).[10][11] This reactivity necessitates storage in a dry, inert atmosphere.[9]

-

Thermal Decomposition: When heated, Bismuth (III) Acetate undergoes a multi-stage decomposition. It first converts to bismuth oxyacetate, then to bismuth oxycarbonate (Bi₂O₂CO₃), and finally, at high temperatures, to bismuth trioxide (Bi₂O₃).[1] This predictable decomposition makes it a useful precursor for synthesizing bismuth oxide materials.[1]

Section 4: Applications in Scientific Research

Bismuth (III) Acetate is a versatile compound with significant applications in both synthetic chemistry and materials science.

Catalysis in Organic Synthesis

As a potent and environmentally friendlier Lewis acid, Bismuth (III) Acetate catalyzes a range of organic reactions.[3][14] Its ability to activate substrates is central to its utility in promoting the formation of carbon-carbon and carbon-heteroatom bonds.[3] It has been used as a catalyst for the ring-opening polymerization of lactide and glycolide and as an acylating agent.[11]

Precursor in Materials Science

Bismuth (III) Acetate is a critical starting material for a variety of advanced bismuth-containing materials.[1][3]

-

Photocatalysts: It is used to prepare materials like bismuth titanate nanorods and gold-bismuth sulfide (Au–Bi₂S₃) heteronanostructures.

-

Solar Cells: It serves as a precursor in the synthesis of bismuth (III) sulfide (Bi₂S₃), which is explored for use in solution-processable bulk heterojunction solar cells.

-

Nanoparticles: It is a common precursor for synthesizing bismuth oxide nanoparticles, which have applications in electronics and catalysis.[1][3]

Section 5: Role in Drug Development and Medicinal Chemistry

Bismuth compounds have a long history in medicine, primarily for treating gastrointestinal disorders.[15][16] Bismuth (III) Acetate is valuable in this field for its antimicrobial properties and as a component in the development of bismuth-based therapeutics.[14]

Antimicrobial Mechanism of Action

Bismuth's efficacy against the pathogenic bacterium Helicobacter pylori, a primary cause of gastritis and peptic ulcers, is a key area of research.[15][17]

-

Targeting Metalloproteins: The therapeutic action is believed to stem from the Bi³⁺ ion.[18] Once released, these ions are taken up by H. pylori and are thought to bind to metal-binding sites in the bacterium's essential metalloproteins, disrupting their function and leading to cell death.[18]

-

Multifactorial Effect: Bismuth exhibits a multifactorial mechanism of action against H. pylori, which reduces the likelihood of the pathogen developing resistance.[17]

-

Inhibition of Enzymes: The mechanism also involves the inhibition of certain bacterial enzymes and a reduction of inflammation in the gastrointestinal tract.[9]

Gastrointestinal and Topical Applications

Beyond its direct antimicrobial effects, Bismuth (III) Acetate and related compounds contribute to gastrointestinal health by:

-

Mucosal Protection: Forming a protective coating over ulcer craters, shielding them from gastric acid and promoting healing.[17]

-

Astringent and Preservative: It has been used historically as an astringent and preservative.[10][11]

-

Cosmetics: In cosmetic formulations, it is used for its skin-soothing properties and to improve the adherence of makeup.[9][14]

Section 6: Analytical Characterization

Accurate characterization of Bismuth (III) Acetate is essential for quality control and research.

-

X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface analysis technique used to determine the elemental composition and chemical state of the atoms within the material. Studies using XPS on Bismuth (III) Acetate have successfully identified the bonding relationships between bismuth, oxygen, and carbon.[19][20] For instance, XPS can distinguish between oxygen in an O-Bi bond versus an O=C bond, confirming the compound's structure.[19]

-

Elemental Analysis: Standard elemental analysis is used to confirm the purity and stoichiometric formula of the compound.[4]

Section 7: Safety, Handling, and Storage

Proper handling and storage are critical due to the chemical nature of Bismuth (III) Acetate.

| Hazard | Precaution and Rationale | References |

| Eye, Skin, & Respiratory Irritation | Causes serious eye irritation and may cause skin and respiratory irritation. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. | [8][11][21][22] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8] |

| Moisture & Air Sensitivity | The compound hydrolyzes in the presence of moisture and decomposes in the air. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). | [4][11][23][22] |

| Incompatibility | Incompatible with strong oxidizing agents. Avoid contact with these materials to prevent vigorous reactions. | [8][22] |

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. americanelements.com [americanelements.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS 22306-37-2 — Ereztech [ereztech.com]

- 5. This compound | 22306-37-2 [chemicalbook.com]

- 6. ≥99.99% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chembk.com [chembk.com]

- 12. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. blogs.rsc.org [blogs.rsc.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. gelest.com [gelest.com]

- 22. prochemonline.com [prochemonline.com]

- 23. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of Bismuth Acetate: A Technical Guide for Researchers

For scientists and professionals in drug development and materials science, understanding the solubility of precursor compounds is paramount to success. Bismuth acetate, Bi(C₂H₃O₂)₃, a versatile catalyst and precursor, presents a unique set of solubility challenges and opportunities. Its behavior in organic solvents is not straightforward and is critically influenced by factors such as solvent polarity, temperature, and, most importantly, the presence of water. This in-depth guide provides a comprehensive overview of this compound's solubility, offering field-proven insights and detailed experimental protocols to empower researchers in their formulation and synthesis endeavors.

The Dichotomy of this compound Solubility: A Tale of Polarity and Reactivity

This compound's solubility profile is dominated by its Lewis acidic nature and its extreme sensitivity to hydrolysis. Unlike simple organic salts, its interaction with solvents is often more complex than a straightforward dissolution process. The key to successfully dissolving this compound lies in selecting a solvent that can either effectively coordinate with the bismuth center or prevent its hydrolysis.

General observations indicate that this compound is poorly soluble in many common organic solvents. Attempts to dissolve it in alcohols like ethanol and isopropanol, as well as ethers like tetrahydrofuran (THF) and 2-methoxyethanol (2-MOE), have often resulted in the formation of white suspensions rather than true solutions, even upon heating.[1][2] This suggests that these solvents lack the necessary coordinating ability or polarity to overcome the lattice energy of the crystalline solid.

The Premier Solvent: Acetic Acid

The most effective and widely cited solvent for this compound is glacial acetic acid .[3][4] Its efficacy stems from the common ion effect and its ability to prevent hydrolysis. This compound is described as being slightly soluble in acetic acid, with solubility increasing upon heating.[2] This temperature dependence is leveraged in the purification of this compound, where glacial acetic acid is used as a recrystallization solvent.[2][5] The compound is dissolved in hot acetic acid and precipitates as purified crystals upon cooling.

Causality: The presence of excess acetate ions from the acetic acid solvent shifts the equilibrium away from the formation of insoluble hydrolysis products like bismuth oxyacetate ((BiO)OAc).[2][5][6] Furthermore, acetic acid can effectively solvate the bismuth(III) center.

Promising Polar Aprotic Solvents

For applications where acetic acid is unsuitable due to its acidic nature, several polar aprotic solvents have been suggested as potential alternatives. These include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP) [7]

While quantitative data is scarce, these solvents are known for their strong solvating power for metal salts.[8] Studies on the coordination of bismuth(III) with DMSO confirm the formation of solvated complexes, a prerequisite for dissolution.[9] There is also evidence of this compound dissolving in triethylene glycol with stirring, indicating that higher-boiling point, coordinating solvents can be effective.[5]

Expert Insight: When working with these solvents, ensuring anhydrous conditions is critical. Trace amounts of water can lead to hydrolysis and the precipitation of insoluble bismuth species over time.

Solvents of Limited Utility

Based on experimental reports and synthesis procedures, the following solvent classes are generally poor choices for dissolving this compound:

-

Alcohols (e.g., Ethanol, Isopropanol): this compound is reported to be insoluble in ethanol.[2]

-

Esters (e.g., Ethyl Acetate): Ethyl acetate is used as a washing agent in the synthesis of this compound, which confirms its poor solubility in this solvent.[2][5]

-

Ethers (e.g., THF): Attempts to dissolve this compound in THF have resulted in suspensions.[7]

-

Water: There are conflicting reports on the water solubility of this compound. Some sources state it is slightly soluble or moderately soluble, while others claim it is insoluble.[1][10][11][12][13] This discrepancy is explained by its rapid hydrolysis. This compound reacts with water to form insoluble bismuth oxyacetate, giving the appearance of insolubility.[2][5][6] Therefore, for practical purposes in preparing stable solutions, water is not a suitable solvent.

Factors Governing Solubility: A Deeper Dive

The Overarching Influence of Water: Hydrolysis

The single most critical factor affecting the solubility of this compound in organic solvents is the presence of water. The Bi³⁺ ion is highly susceptible to hydrolysis, a reaction that forms less soluble bismuth oxy-species.

Bi(CH₃COO)₃ + H₂O ⇌ BiO(CH₃COO) + 2CH₃COOH

This equilibrium is readily established in the presence of even trace amounts of moisture, leading to the precipitation of bismuth oxyacetate.[6] Therefore, the use of anhydrous solvents and inert atmosphere techniques is strongly recommended for preparing stable solutions of this compound.

The Role of Temperature

As with most dissolution processes, temperature plays a significant role. The solubility of this compound in its most effective solvent, glacial acetic acid, is noted to increase with heating.[2] This principle is fundamental to its recrystallization. For other potential solvents, applying heat may increase the rate of dissolution, but it will not overcome fundamental insolubility. Caution must be exercised, as heating can also accelerate the decomposition of this compound.[3][5]

The Ligand's Contribution: A Look at Other Bismuth Carboxylates

The nature of the carboxylate ligand has a profound impact on the solubility of bismuth(III) salts in organic solvents. While this compound, with its small, polar acetate ligand, favors polar solvents, bismuth carboxylates with longer, nonpolar alkyl chains exhibit dramatically different behavior. For instance, bismuth stearate is soluble in nonpolar solvents like hexane. This highlights a key principle for formulation: the solubility of a bismuth carboxylate can be tailored by modifying the carbon chain length of the ligand to match the polarity of the desired solvent system.[14]

Quantitative Solubility Data: A Summary

Despite its industrial and academic importance, there is a significant lack of published quantitative solubility data for this compound in organic solvents. The available information is largely qualitative. The table below summarizes the current understanding.

| Solvent Class | Solvent | Solubility | Reference |

| Carboxylic Acids | Glacial Acetic Acid | Soluble, especially with heat | [2][3][4] |

| Polar Aprotic | DMSO, DMF, NMP | Potentially Soluble | [7] |

| Triethylene Glycol | Soluble | [5] | |

| Alcohols | Ethanol | Insoluble | [2] |

| Esters | Ethyl Acetate | Insoluble | [2][5] |

| Ethers | Tetrahydrofuran (THF) | Insoluble (forms suspension) | [7] |

| Aqueous | Water | Hydrolyzes to form insoluble products | [2][5][6] |

Experimental Protocol: Determining this compound Solubility

To address the lack of quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems. The following is a robust, self-validating protocol based on the equilibrium concentration method.

Principle

An excess of solid this compound is equilibrated with the chosen organic solvent at a constant temperature. The system is allowed to reach saturation, after which the undissolved solid is separated. The concentration of bismuth in the supernatant is then determined using an appropriate analytical technique, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Materials and Equipment

-

Bismuth (III) Acetate (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

ICP-OES instrument

-

Analytical balance

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be well above the estimated solubility.

-

Solvent Addition: Accurately add a known volume of the anhydrous organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. For more complete separation, centrifuge the vials at a moderate speed.

-

Sample Extraction: Carefully draw an aliquot of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE). This step is crucial to prevent any undissolved solid from being included in the sample for analysis.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent (e.g., dilute nitric acid for ICP-OES analysis) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples for bismuth concentration using a calibrated ICP-OES or another suitable method.[2]

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

Visualizing Workflows and Concepts

Solvent Selection Logic

The choice of solvent for this compound is a critical decision that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for solvent selection.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a nuanced topic, governed primarily by the solvent's ability to form stable coordination complexes with the bismuth(III) ion while simultaneously preventing hydrolysis. Glacial acetic acid remains the solvent of choice for achieving high concentrations, while select polar aprotic solvents like DMSO, DMF, and NMP hold promise for applications requiring non-acidic conditions, provided that stringent anhydrous protocols are followed.

For drug development and materials science professionals, a thorough understanding of these principles is not merely academic; it is a prerequisite for rational process design, formulation development, and the synthesis of novel bismuth-containing materials. The provided experimental protocol offers a reliable framework for generating the quantitative solubility data necessary to advance these applications. As the use of bismuth compounds continues to grow, driven by their low toxicity and unique chemical properties, a deeper, data-driven understanding of their solubility will be essential for unlocking their full potential.

References

- 1. americanelements.com [americanelements.com]

- 2. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemiis.com [chemiis.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Bismuth (III) Acetate - ProChem, Inc. [prochemonline.com]

- 13. This compound CAS#: 22306-37-2 [m.chemicalbook.com]

- 14. US5021598A - Process for making bismuth carboxylates - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthesis of Bismuth Acetate from Bismuth Oxide

Foreword: The Strategic Importance of Bismuth Acetate in Modern Research and Development

This compound (Bi(CH₃COO)₃), a white crystalline compound, has emerged as a pivotal precursor and catalyst in a diverse array of scientific and industrial applications.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis is not merely an academic exercise but a gateway to innovation. In the pharmaceutical sector, bismuth-based compounds have a long history of use in treating gastrointestinal disorders.[4][5][6][7][8][9] The unique properties of bismuth also lend themselves to applications in catalysis, materials science, and even cosmetics.[4][10][11] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from bismuth oxide, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical quality control measures.

Foundational Chemistry: The Reaction of Bismuth Oxide with Acetic Anhydride and Acetic Acid

The synthesis of this compound from bismuth oxide is fundamentally an acid-base reaction. Bismuth(III) oxide (Bi₂O₃), a basic oxide, reacts with acetic acid (CH₃COOH) to form this compound and water. However, to drive the reaction to completion and achieve high yields of a pure product, the protocol is nuanced.

The core reaction can be represented as:

Bi₂O₃ + 6CH₃COOH → 2Bi(CH₃COO)₃ + 3H₂O

While this equation illustrates the stoichiometry, it doesn't capture the practical challenges. Bismuth oxide has low solubility in aqueous solutions and even in pure acetic acid at room temperature. To overcome this, the reaction is typically carried out at elevated temperatures, under reflux, to increase the reaction rate.[1][12]

A critical component in an optimized synthesis is the use of acetic anhydride ((CH₃CO)₂O). Acetic anhydride serves a dual purpose. Firstly, it acts as a dehydrating agent, reacting with the water produced during the reaction. This shifts the equilibrium towards the product side, maximizing the yield of this compound. Secondly, it can also react directly with bismuth oxide, contributing to the formation of the acetate. The reaction with acetic anhydride can be depicted as:

Bi₂O₃ + 3(CH₃CO)₂O → 2Bi(CH₃COO)₃

By employing a mixture of glacial acetic acid and acetic anhydride, a synergistic effect is achieved, leading to a more efficient and higher-yielding synthesis.[1][12]

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages in the synthesis of high-purity this compound from bismuth oxide.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and rationales provided for each step.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Bismuth(III) Oxide (Bi₂O₃) | ≥99.9% | Standard Chemical Supplier | Purity of starting material is crucial for final product quality. |

| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Standard Chemical Supplier | Should be anhydrous. |

| Acetic Anhydride ((CH₃CO)₂O) | ACS Grade | Standard Chemical Supplier | |

| Ethyl Acetate (CH₃COOCH₂CH₃) | ACS Grade | Standard Chemical Supplier | Used for washing the final product. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50g of bismuth oxide with a mixture of 100mL of glacial acetic acid and 20mL of acetic anhydride.[1][12]

-

Causality: The ratio of acetic acid to acetic anhydride is optimized to provide a solvent medium and ensure complete reaction by removing water as it is formed.[12]

-

Step 2: Reaction Under Reflux

-

Heat the mixture to a reflux temperature of approximately 150°C.[1][12] The optimal temperature range is generally between 145-170°C.[12]

-

Maintain the reflux with continuous stirring until all the bismuth oxide has completely dissolved. This may take several hours.

-

Expertise & Experience: Visual confirmation of a clear, homogenous solution is a key indicator of reaction completion. Undissolved solid indicates an incomplete reaction.

-

Step 3: Crystallization and Initial Isolation

-

Once the reaction is complete, allow the solution to cool slowly to room temperature. As the solution cools, this compound will precipitate out as a white solid.[1]

-

Further cool the flask in an ice bath to maximize the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration.

-

Trustworthiness: Slow cooling promotes the formation of larger, more easily filterable crystals.

-

Step 4: Recrystallization for High Purity

-

Dissolve the filtered solid in a minimal amount of hot glacial acetic acid (e.g., 100mL at 100°C).[1]

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration.

-

Causality: Recrystallization is a critical step to remove any unreacted starting materials or by-products, leading to a higher purity final product.[12]

-

Step 5: Final Washing and Drying

-

Wash the recrystallized product with ethyl acetate.[1][12]

-

Expertise & Experience: Ethyl acetate is an effective solvent for removing residual acetic acid and other organic impurities while having low solubility for this compound.

-

-

Dry the final product under vacuum to remove any remaining solvent.

-

Trustworthiness: Vacuum drying is essential to obtain a completely dry, free-flowing powder and to prevent hydrolysis of the product from atmospheric moisture.[11]

-

Characterization and Quality Control

To ensure the successful synthesis of high-purity this compound, a suite of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Outcome |

| X-ray Diffraction (XRD) | To confirm the crystalline structure and phase purity. | The diffraction pattern should match the reference pattern for bismuth(III) acetate. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic functional groups. | Presence of strong acetate C=O and C-O stretching bands. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | Confirmation of the presence of Bi, O, and C in the expected atomic ratios and binding energies.[13] |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and decomposition profile. | Decomposition should occur at elevated temperatures, consistent with the literature.[11] |

Applications in Research and Drug Development

This compound's utility extends across various domains of scientific inquiry.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of other bismuth-containing active pharmaceutical ingredients (APIs).[4][5] Bismuth compounds are well-established for their gastroprotective and antimicrobial properties, particularly against Helicobacter pylori.[5][6][7]

-

Catalysis: this compound is employed as a catalyst in organic synthesis, offering a less toxic alternative to some traditional heavy metal catalysts.[2][4][11][14]

-

Materials Science: It is a key starting material for the preparation of bismuth-containing materials such as bismuth oxide nanoparticles and bismuth-based coordination polymers.[10][11] These materials have applications in electronics, photocatalysis, and as contrast agents.[4][15]

Safety and Handling

This compound is generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed. It is irritating to the eyes, respiratory system, and skin.[2] Therefore, it is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from bismuth oxide, when approached with a solid understanding of the underlying chemistry and a meticulous experimental technique, is a highly efficient and reproducible process. The protocol detailed in this guide, which emphasizes the synergistic role of acetic acid and acetic anhydride, along with a crucial recrystallization step, provides a reliable pathway to obtaining a high-purity product. For researchers and professionals in drug development and materials science, mastering this synthesis is a fundamental step toward unlocking the vast potential of bismuth-based compounds.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. chemiis.com [chemiis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current and potential applications of bismuth-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? [mdpi.com]

- 9. sibran.ru [sibran.ru]

- 10. nbinno.com [nbinno.com]

- 11. heegermaterials.com [heegermaterials.com]

- 12. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Bismuth(III) acetate [myskinrecipes.com]

- 15. ≥99.99% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Significance of Bismuth Acetate as a Precursor

An In-depth Technical Guide to the Thermal Decomposition of Bismuth Acetate

For Researchers, Scientists, and Drug Development Professionals

Bismuth compounds are integral to various high-technology and pharmaceutical applications, from catalysts and solid oxide fuel cells to gastrointestinal treatments.[1] this compound, Bi(CH₃COO)₃, serves as a vital precursor for the production of ultra-high purity compounds, particularly bismuth oxide (Bi₂O₃) nanoparticles and other advanced materials.[2][3][4] Its utility lies in its ability to decompose cleanly upon heating, yielding specific bismuth-based products.[2] A thorough understanding of its thermal decomposition pathway is paramount for controlling the stoichiometry, crystal phase (polymorphism), and morphology of the final product, which in turn dictates its performance in a given application. This guide elucidates the multi-stage decomposition mechanism and presents a robust analytical framework for its characterization.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but a sequential process involving the formation of distinct intermediate compounds. When heated, it typically proceeds through several key stages before yielding the final bismuth oxide product.[3]

The generally accepted pathway is as follows:

-

Formation of Bismuth Oxyacetate: The initial stage of decomposition begins at relatively low temperatures (around 50-200°C).[5][6] In this step, this compound loses acetic acid to form bismuth oxyacetate (also referred to as bismuthyl acetate), with the chemical formula BiOCH₃COO.[3][6]

-

Conversion to Bismuth Oxycarbonate: Upon further heating, the bismuth oxyacetate intermediate decomposes. This leads to the formation of bismuth oxycarbonate, (BiO)₂CO₃.[3] The thermal stability and decomposition kinetics of bismuth oxycarbonate itself have been a subject of detailed study, as it is a common intermediate in the thermal breakdown of various bismuth salts.[7][8][9]

-

Final Decomposition to Bismuth Oxide: The final stage involves the decomposition of bismuth oxycarbonate into bismuth trioxide (Bi₂O₃), with the release of carbon dioxide.[3][10] This typically occurs at temperatures above 300°C.[7][8] The final decomposition can yield different crystalline forms (polymorphs) of Bi₂O₃, such as the monoclinic α-phase or the tetragonal β-phase, depending on the precise temperature and atmospheric conditions.[5][6] For instance, studies have shown the formation of β-Bi₂O₃ between 350-450°C, while higher temperatures can lead to the α-phase or other oxides like Bi₄O₇.[5]

This complex pathway underscores the necessity for precise temperature control during synthesis to isolate the desired end-product.

A Validated Experimental Workflow for Characterization

To fully characterize the thermal decomposition of this compound, a multi-technique approach is required. Each technique provides a unique and complementary piece of the puzzle, from mass changes to structural and morphological information.

Core Analytical Techniques

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It allows for the precise determination of decomposition temperatures, the quantification of mass loss at each stage, and the identification of stable intermediates.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): Performed simultaneously with TGA (SDT), DSC/DTA measures the heat flow to or from a sample as a function of temperature. This data reveals whether a decomposition step is endothermic (heat absorbed) or exothermic (heat released), providing deeper mechanistic insight.[11]

-

X-Ray Diffraction (XRD): XRD is essential for identifying the crystalline phases of the starting material, intermediates, and the final product. By running XRD on samples heated to specific temperatures (as identified by TGA), one can confirm the chemical transformations proposed in the decomposition pathway.[5]

-

Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) or FTIR: Coupling the off-gas from the TGA furnace to a mass spectrometer or FTIR spectrometer allows for the real-time identification of gaseous decomposition products, such as acetic acid, water, and carbon dioxide, confirming the proposed reaction mechanisms.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where the results from one step inform the next.

Step 1: Initial TGA-DSC Screening

-

Objective: To identify the primary decomposition temperatures and thermal events.

-

Methodology:

-

Place a precisely weighed sample of this compound (5-10 mg) into a ceramic or platinum TGA pan.

-

Place the pan into the TGA instrument.

-

Heat the sample from ambient temperature to 800°C at a controlled heating rate (e.g., 10°C/min).

-

Maintain a controlled atmosphere, typically an inert gas like nitrogen or argon, to study the intrinsic decomposition without oxidation.

-

Record the mass loss (TGA curve) and heat flow (DSC curve) simultaneously.

-

Step 2: Isothermal Heating and Phase Identification

-

Objective: To isolate and identify the chemical structure of intermediate and final products.

-

Methodology:

-

Based on the TGA curve from Step 1, identify the temperatures just after each major mass loss event. These represent regions where an intermediate or final product is thermally stable.

-

Prepare several new samples of this compound.

-

Heat each sample in a furnace under a nitrogen atmosphere to one of the identified target temperatures and hold for a period (e.g., 1 hour) to ensure complete conversion.

-

Rapidly cool the samples to quench the structure.

-

Analyze each resulting powder using XRD to determine its crystalline phase.

-

Step 3: Morphological Analysis

-

Objective: To examine the particle size and shape of the final bismuth oxide product.

-

Methodology:

-

Take the final product powder from Step 2 (the sample heated to the highest temperature).

-

Disperse the powder onto a sample holder.

-

Analyze using Scanning Electron Microscopy (SEM) to observe the morphology and particle aggregation. For nanoscale materials, Transmission Electron Microscopy (TEM) may be required for higher resolution imaging.

-

Step 4: Evolved Gas Analysis (Optional but Recommended)

-

Objective: To confirm the identity of the gaseous byproducts.

-

Methodology:

-

Run the TGA experiment from Step 1 again, but this time with the gas outlet of the TGA connected to a Mass Spectrometer or FTIR.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA curve.

-

Quantitative Data Summary

The following table summarizes key temperature ranges and events associated with the thermal decomposition of this compound and its subsequent intermediates, based on available literature.

| Temperature Range (°C) | Process | Associated Mass Loss | Solid Phase Present | Gaseous Products |

| 50 - 200 | Initial Decomposition | Varies | Bi(CH₃COO)₃ → BiOCH₃COO | Acetic Acid |

| 280 - 320 | Intermediate Decomposition | Varies | BiOCH₃COO → (BiO)₂CO₃ | Acetone, CO₂, H₂O[6] |

| 300 - 500 | Final Decomposition | Varies | (BiO)₂CO₃ → Bi₂O₃ | Carbon Dioxide[10] |

| 350 - 450 | Phase Formation | None | β-Bi₂O₃[5] | - |

| > 500 | Phase Transition | None | α-Bi₂O₃[10] | - |

Note: Exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and sample purity.

Conclusion for the Applied Scientist

The thermal decomposition of this compound is a well-defined, multi-step process that offers a versatile route to synthesizing various bismuth oxides. For professionals in materials science and drug development, mastering this process is key to achieving desired material properties. By employing a systematic analytical approach combining TGA-DSC with XRD and morphological analysis, researchers can precisely map the decomposition pathway, control the synthesis of specific Bi₂O₃ polymorphs, and ultimately engineer materials with tailored functionalities. This guide provides the foundational knowledge and a practical, validated workflow to achieve these goals with confidence and scientific rigor.

References

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. nbinno.com [nbinno.com]

- 5. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]

- 6. Thermal Decomposition of Bismuth(III) Acetate and Synthesis of New Polymorph of Bismuth(III) Oxide | CiNii Research [cir.nii.ac.jp]

- 7. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal Decomposition of Nanostructured Bismuth Subcarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. tainstruments.com [tainstruments.com]

Bismuth Acetate [Bi(CH₃COO)₃]: A Technical Guide to Hydrolysis and Stability in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth (Bi) compounds have a long and storied history in medicine, serving as active pharmaceutical ingredients (APIs) for various gastrointestinal ailments.[1][2] Bismuth acetate, Bi(CH₃COO)₃, is a key precursor and intermediate in the synthesis of these APIs and other advanced bismuth-containing materials.[3][4] However, its utility is intrinsically linked to its chemical stability, particularly its pronounced susceptibility to hydrolysis. This guide provides a comprehensive technical overview of the hydrolysis mechanism of this compound, the factors governing its stability, and the analytical methodologies required for its characterization. For professionals in drug development, understanding and controlling this instability is paramount for ensuring product quality, bioavailability, and manufacturing reproducibility.

Foundational Chemistry of this compound

Bismuth(III) acetate is a white crystalline solid, often appearing as mica-like flakes.[5][6] It is a coordination complex where the bismuth cation (Bi³⁺) is coordinated to acetate anions.[7] A critical aspect of its chemistry, which forms the basis of this guide, is its solubility profile. While soluble in glacial acetic acid, it is notoriously insoluble or poorly soluble in water and many common organic solvents, where it readily undergoes hydrolysis.[5][8][9]

Table 1: Comparative Physicochemical Properties

| Property | Bismuth(III) Acetate | Bismuth Oxyacetate (Hydrolysis Product) |

| Chemical Formula | Bi(C₂H₃O₂)₃ | CH₃COO(BiO) |

| Molecular Weight | 386.11 g/mol [10] | 284.02 g/mol [11] |

| Appearance | White crystalline powder/flakes[3] | Off-white to light yellow powder[11] |

| Solubility in Water | Hydrolyzes[7] | Insoluble |

| Solubility in Acetic Acid | Soluble[5] | Insoluble |

The Mechanism and Dynamics of Hydrolysis

The term "hydrolysis" in the context of this compound is not a simple, single reaction but a complex, pH-dependent process. The strong propensity of the Bi³⁺ ion to hydrolyze is a defining feature of its aqueous chemistry.[12]

The Primary Hydrolysis Reaction

At its most fundamental level, the reaction of this compound with water leads to the formation of bismuth oxyacetate (also known as basic this compound) and acetic acid.[5][6][7]

Bi(CH₃COO)₃ + H₂O ⇌ BiO(CH₃COO) + 2 CH₃COOH

This reaction highlights a critical field insight: the presence of acetic acid shifts the equilibrium to the left, stabilizing the this compound. This is why this compound is soluble in glacial acetic acid and why its synthesis often involves acetic anhydride—to consume any residual water and drive the reaction away from hydrolysis.[5][13]

The Influence of pH and Polynuclear Species Formation

The simple equation above belies the complexity in aqueous solution. As the pH increases, the hydrolysis process becomes more extensive, leading to the formation of various polynuclear bismuthyl species.[14] The most well-characterized of these is the hexanuclear cation, [Bi₆O₄(OH)₄]⁶⁺ .[14]

The formation of these large, charged clusters is a critical consideration in pharmaceutical formulations. They can dramatically alter the solution's properties, lead to gelation or precipitation, and ultimately impact the bioavailability of the bismuth-based drug.

Diagram 1: this compound Hydrolysis Pathway

The following diagram illustrates the progression from the bismuth aqua ion to the formation of insoluble hydrolysis products, emphasizing the role of pH.

References

- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]

- 8. chemiis.com [chemiis.com]

- 9. researchgate.net [researchgate.net]

- 10. ≥99.99% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]

- 11. americanelements.com [americanelements.com]

- 12. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 13. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. Bismuth - Wikipedia [en.wikipedia.org]

Foreword: The Resurgence of Bismuth in Modern Medicinal Chemistry

An In-Depth Technical Guide to Bismuth(III) Acetate Coordination Complexes for Drug Development Professionals

Bismuth, a heavy element with a surprisingly low toxicity profile, has been a constituent of medicinal formulations for centuries.[1][2] Its application has evolved from traditional remedies to sophisticated coordination complexes with significant therapeutic potential. Bismuth(III) acetate, a versatile and accessible starting material, serves as a gateway to a vast landscape of coordination chemistry, offering researchers and drug development professionals a unique platform to design novel therapeutic agents. This guide provides an in-depth exploration of Bismuth(III) acetate coordination complexes, from fundamental principles to practical applications, with a focus on empowering the scientific community to harness the full potential of this fascinating element.

The Core of the Matter: Understanding Bismuth(III) Acetate

Bismuth(III) acetate, with the chemical formula Bi(CH₃COO)₃, is a white crystalline solid that serves as an excellent precursor for the synthesis of various bismuth-containing compounds.[3][4] Its structure in the solid state reveals a complex coordination environment where the bismuth atom is coordinated to oxygen atoms from the acetate ligands.[3]

| Property | Value | Source |

| Chemical Formula | Bi(CH₃COO)₃ | [4] |

| Molar Mass | 386.11 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Hydrolyzes in water, soluble in acetic acid | [3] |

A critical aspect to consider when working with Bismuth(III) acetate is its propensity to hydrolyze in aqueous solutions, forming insoluble bismuth oxo-clusters.[1] This reactivity underscores the importance of careful solvent selection and reaction condition control during the synthesis of its coordination complexes.

The Art of Synthesis: Crafting Bismuth(III) Coordination Complexes

The synthesis of Bismuth(III) coordination complexes from Bismuth(III) acetate typically involves the substitution of the acetate ligands with other organic molecules capable of coordinating to the bismuth center. The choice of ligand is paramount as it dictates the final structure, stability, and biological activity of the complex.

General Synthetic Strategies

Two primary methodologies are employed for the synthesis of these complexes:

-

Conventional Solution-Phase Synthesis: This widely used technique involves dissolving Bismuth(III) acetate and the desired ligand in a suitable solvent and stirring the mixture, often with heating, to facilitate the reaction.

-

Solvothermal Synthesis: This method involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. It can often lead to the formation of crystalline products that are difficult to obtain under ambient conditions.

Experimental Protocol: General Synthesis of a Bismuth(III) Coordination Complex

-

Reagent Preparation: Accurately weigh Bismuth(III) acetate and the chosen ligand in the desired stoichiometric ratio.

-

Dissolution: Dissolve the reactants in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture thereof). Sonication may be employed to aid dissolution.

-

Reaction: Stir the solution at a specific temperature (ranging from room temperature to reflux) for a predetermined period (typically several hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.

-

Purification: The isolated solid is typically washed with a suitable solvent to remove any unreacted starting materials and byproducts. Recrystallization can be performed to obtain a highly pure product.

-

Characterization: The final product should be thoroughly characterized using techniques such as melting point determination, elemental analysis, FT-IR, ¹H NMR, and single-crystal X-ray diffraction (if suitable crystals are obtained).

Ligand Selection: The Key to Functionality

The versatility of Bismuth(III) coordination chemistry stems from its ability to form stable complexes with a wide array of ligands. This allows for the fine-tuning of the physicochemical and biological properties of the resulting complexes.

Thiosemicarbazones are a class of ligands known for their potent biological activities. Their coordination to Bismuth(III) often leads to a significant enhancement of these properties.

A representative reaction involves the coordination of a thiosemicarbazone ligand to a bismuth halide, which can be conceptually extended to reactions starting from Bismuth(III) acetate. The thiosemicarbazone typically coordinates to the bismuth center through the sulfur and one of the nitrogen atoms.

Caption: General reaction scheme for the synthesis of a Bismuth(III)-thiosemicarbazone complex.

The coordination of NSAIDs to Bismuth(III) has emerged as a promising strategy to develop dual-action therapeutic agents.[5][6] These complexes can combine the anti-inflammatory properties of the NSAID with the gastroprotective and antimicrobial effects of bismuth.[5][6]

The synthesis of these complexes often involves the reaction of a bismuth precursor with the NSAID in a 1:3 molar ratio.[5]

Caption: Synthesis of a Bismuth(III)-NSAID complex.

Amino acids, the fundamental building blocks of proteins, offer a biocompatible and versatile platform for the design of Bismuth(III) coordination complexes.[1][7] The presence of both carboxylate and amino groups allows for various coordination modes.

The synthesis of Bismuth(III)-amino acid complexes can be sensitive to reaction conditions, particularly temperature and moisture, to avoid the formation of hydrolysis products.[1][7]

Unveiling the Structure: Characterization of Bismuth(III) Coordination Complexes

A thorough characterization of the synthesized complexes is crucial to establish their structure, purity, and stability. A combination of spectroscopic and analytical techniques is typically employed.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination of the ligand to the bismuth center by observing shifts in the characteristic vibrational frequencies of the functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the complex in solution. ¹H and ¹³C NMR are commonly used. |

| Elemental Analysis | Determines the elemental composition of the complex, which is used to confirm its empirical formula. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and can provide information about the presence of solvent molecules in the crystal lattice. |

Therapeutic Frontiers: Applications in Drug Development

The low toxicity of bismuth compounds, coupled with the diverse functionalities that can be introduced through ligand coordination, makes Bismuth(III) acetate-derived complexes highly attractive for various therapeutic applications.[1][8]

Antimicrobial Activity

Bismuth complexes have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers.[1][5] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes and disruption of the bacterial cell membrane.

| Complex Type | Target Organism | Reported Activity | Source |

| Bismuth(III)-NSAID complexes | Helicobacter pylori | MIC values ≥6.25 μg mL⁻¹ | [5] |

| Bismuth(III)-thiosemicarbazone complexes | Gram-positive and Gram-negative bacteria | Varies with the specific complex | [2][8] |

Anticancer Activity

Several Bismuth(III) coordination complexes have exhibited promising in vitro anticancer activity against various cancer cell lines.[8] The cytotoxic effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation.

Caption: Proposed mechanisms of anticancer activity of Bismuth(III) complexes.

Future Perspectives and Conclusion

The field of Bismuth(III) acetate coordination chemistry is ripe with opportunities for innovation in drug development. Future research will likely focus on the design of targeted drug delivery systems, the elucidation of detailed mechanisms of action, and the exploration of novel therapeutic applications. The inherent advantages of bismuth, including its low toxicity and versatile coordination chemistry, position it as a key player in the future of metallodrugs. This guide serves as a foundational resource for researchers and scientists to build upon, fostering the development of the next generation of bismuth-based therapeutics.

References

- 1. Bismuth(III) complexes derived from α-amino acids: the impact of hydrolysis and oxido-cluster formation on their activity against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and biological properties of mono-, di- and poly-nuclear bismuth(III) halide complexes containing thiophene-2-carbaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]

- 4. heegermaterials.com [heegermaterials.com]

- 5. Bismuth(iii) complexes derived from non-steroidal anti-inflammatory drugs and their activity against Helicobacter pylori - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Heteroleptic six-coordinate bismuth(iii) complexes with 2-acetylthiophene thiosemicarbazones: synthesis, characterization, and biological properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Structural Properties of Bismuth Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth (III) acetate, with the chemical formula Bi(CH₃COO)₃, is a coordination complex of significant interest in various fields, including organic synthesis and materials science.[1] As a versatile precursor and catalyst, a thorough understanding of its fundamental physical and structural properties is paramount for its effective application and the development of novel bismuth-containing compounds. This guide provides a detailed examination of the physical appearance and crystal structure of bismuth acetate, intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical sciences.

Physical Appearance

This compound is consistently characterized as a white, crystalline solid.[2][3] Macroscopically, it often presents as a powder, though it can also form distinct crystals.[4] Some sources provide more evocative descriptions, noting that the crystalline form can resemble "mica thin slice" or appear as a "white scaly crystalline compound," suggesting a lamellar or layered aspect to its larger crystalline habit.[5]

Being a hygroscopic substance, this compound has a tendency to absorb moisture from the air.[6] This property necessitates storage in a dry, inert atmosphere to prevent hydrolysis, which leads to the formation of bismuth oxyacetate.[7] The compound is generally insoluble in water but demonstrates solubility in acetic acid.[3]

| Property | Description |

| Chemical Formula | Bi(C₂H₃O₂)₃ |

| Appearance | White to off-white powder or crystals. |

| Molecular Weight | 386.11 g/mol |

| Solubility | Slightly soluble in water, soluble in acetic acid.[4] |

| Stability | Stable under normal conditions, but can decompose at high temperatures.[4] |

Crystal Structure

A definitive understanding of a compound's properties and reactivity is rooted in its crystal structure. For this compound, single-crystal X-ray diffraction has been the primary technique for elucidating its solid-state architecture.

In the solid state, the central bismuth atom is coordinated to six oxygen atoms from the three acetate ligands, forming a distorted polyhedral sphere.[2] The acetate ligands exhibit a notably unsymmetrical binding to the bismuth center. This results in two distinct sets of Bi-O bond lengths: three shorter bonds with an approximate length of 2.3 Å, and three longer bonds measuring around 2.6 Å.[2] This asymmetry in coordination is a critical feature of its structure.